3-(3-Fluorobenzyl)piperidine
Overview
Description
3-(3-Fluorobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a nitrogen-containing six-membered heterocycle, and the addition of a fluorobenzyl group at the third position of the piperidine ring gives rise to this compound
Mechanism of Action
Target of Action
A structurally similar compound, 4-(4-fluorobenzyl)piperidine, has been reported to interact with beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process implicated in neurodegenerative diseases.
Mode of Action
Piperidine derivatives have been reported to exhibit anticancer potential by regulating crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib .
Biochemical Pathways
Piperidine derivatives have been associated with the regulation of several crucial signaling pathways essential for the establishment of cancers .
Result of Action
Piperidine derivatives have been reported to exhibit anticancer potential .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes and proteins
Cellular Effects
Piperidine derivatives have been shown to have effects on various types of cells and cellular processes
Molecular Mechanism
It is known that piperidine derivatives can have binding interactions with biomolecules and can influence enzyme activity and gene expression
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorobenzyl)piperidine typically involves the reaction of piperidine with a fluorine-containing organic halo compound in the presence of a base such as triethylamine. One common method is the refluxing of 3-fluorobenzyl chloride with piperidine in an organic solvent like dichloromethane . The reaction conditions usually require heating and stirring to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety during the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorobenzyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted benzyl piperidine derivatives.
Scientific Research Applications
3-(3-Fluorobenzyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorobenzyl)piperidine
- 3-(2-Fluorobenzyl)piperidine
- 4-(3-Fluorobenzyl)piperidine
Uniqueness
3-(3-Fluorobenzyl)piperidine is unique due to the specific position of the fluorine atom on the benzyl group, which can influence its chemical reactivity and biological activity. Compared to other fluorobenzyl piperidine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-5-1-3-10(8-12)7-11-4-2-6-14-9-11/h1,3,5,8,11,14H,2,4,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRHYTAYBNCEOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588807 | |
Record name | 3-[(3-Fluorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
795261-46-0 | |
Record name | 3-[(3-Fluorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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